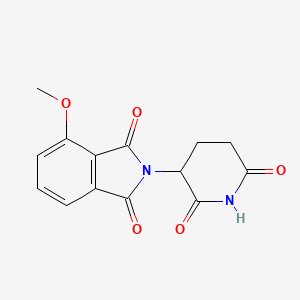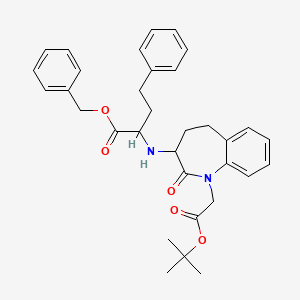
2-(Chloromethyl)-4-methylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Chloromethyl)-4-methylaniline is an organic compound that belongs to the class of aromatic amines It consists of a benzene ring substituted with an amino group at the second position, a methyl group at the fifth position, and a chlorine atom at the benzyl position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-4-methylaniline can be achieved through several methods. One common approach involves the chlorination of 2-Amino-5-methylbenzyl alcohol using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under reflux conditions. The reaction proceeds as follows:
2-Amino-5-methylbenzyl alcohol+SOCl2→2-Amino-5-methylbenzyl chloride+SO2+HCl
Alternatively, the compound can be synthesized by the direct chlorination of 2-Amino-5-methyltoluene using chlorine gas (Cl2) in the presence of a catalyst such as iron(III) chloride (FeCl3).
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale chlorination processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The choice of chlorinating agent and reaction parameters is crucial to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Chloromethyl)-4-methylaniline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amines (RNH2) to form corresponding derivatives.
Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: The compound can be reduced to form 2-Amino-5-methylbenzylamine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or sodium alkoxide (NaOR) in polar solvents such as ethanol or water.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: 2-Amino-5-methylbenzyl alcohol, 2-Amino-5-methylbenzyl ethers, and 2-Amino-5-methylbenzylamines.
Oxidation: 2-Nitro-5-methylbenzyl chloride.
Reduction: 2-Amino-5-methylbenzylamine.
Applications De Recherche Scientifique
2-(Chloromethyl)-4-methylaniline has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound is used in the development of drugs targeting specific biological pathways, such as enzyme inhibitors and receptor modulators.
Materials Science: It is employed in the synthesis of polymers and advanced materials with specific properties, such as conductivity and thermal stability.
Biological Studies: The compound is used in biochemical assays to study enzyme activity and protein interactions.
Mécanisme D'action
The mechanism of action of 2-(Chloromethyl)-4-methylaniline depends on its specific application. In pharmaceuticals, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby preventing substrate binding and catalysis. In materials science, the compound’s reactivity and functional groups enable it to participate in polymerization reactions, leading to the formation of advanced materials with desired properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-5-chlorobenzyl chloride: Similar structure but with a chlorine atom at the fifth position instead of a methyl group.
2-Amino-4-methylbenzyl chloride: Similar structure but with the methyl group at the fourth position.
2-Amino-5-methylbenzyl bromide: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
2-(Chloromethyl)-4-methylaniline is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and properties. The presence of both an amino group and a chlorine atom on the benzene ring allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis and pharmaceutical development.
Propriétés
Formule moléculaire |
C8H10ClN |
|---|---|
Poids moléculaire |
155.62 g/mol |
Nom IUPAC |
2-(chloromethyl)-4-methylaniline |
InChI |
InChI=1S/C8H10ClN/c1-6-2-3-8(10)7(4-6)5-9/h2-4H,5,10H2,1H3 |
Clé InChI |
VGJDRXWGTACCKA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)N)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,2S,3S,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-amine](/img/structure/B8465712.png)


![1-{[(Benzyloxy)amino]methyl}cyclopentane-1-carboxylic acid](/img/structure/B8465741.png)




![1h-Pyrrolo[3,2-b]pyridine-3-methanol,7-(3,4-dihydro-2(1h)-isoquinolinyl)-2-methyl-1-(phenylmethyl)-](/img/structure/B8465783.png)

![4-[(4-Acetylpiperazin-1-yl)methyl]phenol](/img/structure/B8465792.png)



